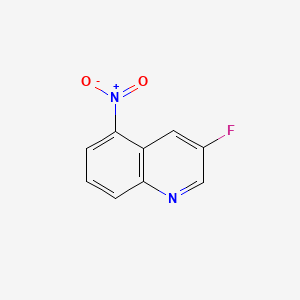

3-Fluoro-5-nitroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

191861-20-8 |

|---|---|

Molecular Formula |

C9H5FN2O2 |

Molecular Weight |

192.15 g/mol |

IUPAC Name |

3-fluoro-5-nitroquinoline |

InChI |

InChI=1S/C9H5FN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H |

InChI Key |

RAVATXYSFCYDLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)F)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 3 Fluoro 5 Nitroquinoline and Its Derivatives

De Novo Synthetic Routes to the 3-Fluoro-5-nitroquinoline Core

De novo synthesis offers the advantage of building the desired substitution pattern directly into the quinoline (B57606) framework, often providing unambiguous control over isomer formation. These methods typically involve the cyclization of substituted aniline (B41778) or anthranilic acid derivatives.

Classical Cyclization Reactions for Fluoronitroquinolines

Classical methods for quinoline synthesis have remained relevant due to their use of readily available starting materials and operational simplicity. However, their application to complex, multi-substituted targets like this compound often requires significant adaptation.

The Skraup synthesis is a cornerstone reaction for generating the quinoline core, traditionally involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.org In this reaction, glycerol is first dehydrated by the strong acid to form acrolein, which then undergoes a conjugate addition with the aniline. iipseries.org Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org

To synthesize this compound via this method, the logical starting material would be 3-fluoro-5-nitroaniline (B1294353). The reaction proceeds by heating this substituted aniline with the standard Skraup reagents.

Reaction Scheme:

Starting Material: 3-Fluoro-5-nitroaniline

Reagents: Glycerol, concentrated Sulfuric Acid (H₂SO₄), Oxidizing Agent (e.g., nitrobenzene or arsenic acid)

Product: this compound

A significant challenge in the Skraup synthesis with meta-substituted anilines is the potential for forming isomeric products. researchgate.net For a starting material like 3-fluoro-5-nitroaniline, cyclization can theoretically occur at either the C-2 or C-6 position relative to the amino group, leading to the formation of 7-fluoro-5-nitroquinoline alongside the desired this compound. The regiochemical outcome is influenced by the electronic and steric effects of the substituents. The strongly electron-withdrawing nature of both the fluoro and nitro groups deactivates the aromatic ring, often requiring harsh reaction conditions and leading to lower yields. researchgate.net

Table 1: Overview of Adapted Skraup Synthesis

| Feature | Description |

|---|---|

| Precursor | 3-Fluoro-5-nitroaniline |

| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent |

| Mechanism Steps | Acrolein formation, Michael addition, Cyclization, Dehydration, Oxidation |

| Primary Challenge | Formation of regioisomers (e.g., 7-fluoro-5-nitroquinoline) |

| Conditions | Strongly acidic and high temperature |

Beyond the Skraup reaction, other classical condensation and annulation methods can be adapted for the synthesis of fluoronitroquinolines. Annulation reactions are processes that build a new ring onto an existing structure. libretexts.org

One of the most versatile methods is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). To apply this to this compound, a potential route would involve the reaction of 2-amino-5-nitrobenzaldehyde (B1606718) with a fluorinated carbonyl compound such as fluoroacetone. The base- or acid-catalyzed reaction proceeds via condensation to form an enone, followed by intramolecular cyclization and dehydration to afford the final quinoline product.

Another relevant approach is the Combes quinoline synthesis , where an aniline is reacted with a β-diketone under acidic conditions. rsc.org For the target molecule, 3-fluoro-5-nitroaniline could be condensed with a fluorinated β-diketone. The initial step forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration.

These condensation approaches offer greater regiochemical control compared to the Skraup synthesis, as the substitution pattern is more explicitly defined by the choice of the two reacting components. However, the synthesis of the required multi-substituted starting materials can be a challenge in itself.

Modern Methodologies for Directed Substitution

Modern synthetic strategies often focus on the late-stage functionalization of a pre-formed quinoline ring. These methods allow for the introduction of fluoro and nitro groups with high precision, avoiding the regioselectivity issues inherent in some classical cyclization reactions.

This approach involves the direct introduction of a fluorine atom onto a 5-nitroquinoline (B147367) substrate using an electrophilic fluorinating agent. wikipedia.org These "F+" sources are typically reagents containing a nitrogen-fluorine (N-F) bond, where the fluorine atom is made electron-deficient by powerful electron-withdrawing groups. wikipedia.org

The reaction of 5-nitroquinoline with an electrophilic fluorinating agent would proceed via an electrophilic aromatic substitution (SEAr) mechanism. However, the fluorination of electron-deficient azaarenes like quinoline is challenging due to the high energy of the intermediate species. nih.gov The quinoline nitrogen and the 5-nitro group both strongly deactivate the ring system towards electrophilic attack. While the pyridine (B92270) ring is generally more deactivated, the directing effects would need to be carefully considered. The C-3 position is a potential site for substitution, but competing reactions at other positions, such as C-6 or C-8, are possible.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Structure |

|---|---|---|

| Selectfluor® | F-TEDA-BF₄ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF |

The choice of reagent and reaction conditions is critical to achieve selectivity. The mechanism is complex and may involve a direct SN2-type attack of the aromatic ring on the fluorine atom or a single-electron transfer (SET) pathway. wikipedia.org

An alternative strategy is the nitration of a 3-fluoroquinoline (B1210502) precursor. This is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). soton.ac.uk The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

In this reaction, the directing effects of both the heterocyclic nitrogen atom and the fluorine substituent must be considered.

Quinoline Ring: The quinoline system is deactivated towards electrophilic substitution. Nitration typically occurs on the benzene (B151609) ring, favoring the C-5 and C-8 positions.

Fluorine Substituent (at C-3): As a halogen, fluorine is an ortho-, para- director, although it is deactivating. It would direct incoming electrophiles to the C-2, C-4, and peri C-5 positions.

The combination of these effects makes the outcome complex. The deactivating nature of the quinoline nitrogen and the fluorine atom makes the reaction challenging, requiring forcing conditions. The C-5 position is activated by the fluorine (para-directing) and is also a favored position for quinoline nitration, suggesting that 5-nitration is a plausible outcome. However, the formation of other isomers, such as 3-fluoro-8-nitroquinoline, is also highly likely, necessitating careful purification of the product mixture.

Post-Cyclization Functionalization of Quinoline Systems

Post-cyclization functionalization represents a crucial strategy for the synthesis of complex quinoline derivatives. This approach involves modifying the pre-formed quinoline scaffold to introduce desired substituents at specific positions. Such methods offer flexibility and are often more efficient than carrying out functionalization on early-stage precursors before the ring system is constructed. Key methodologies in this context include nucleophilic aromatic substitution, directed metalation, and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) for Halogen or Nitro Group Introduction/Exchange

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for introducing functional groups onto electron-deficient aromatic rings, such as quinolines bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent departure of a leaving group restores the aromaticity of the ring.

The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is critical as it activates the ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com The activating effect is most pronounced when these groups are located ortho or para to the leaving group, as this positioning allows for effective delocalization of the negative charge in the Meisenheimer intermediate. wikipedia.orgchemistrysteps.com In the context of synthesizing this compound, the nitro group at the C5 position significantly influences the reactivity of the entire quinoline system.

Introduction of a Fluoro Group: The synthesis of aromatic fluoro compounds can be achieved through the nucleophilic substitution of a nitro group with a fluoride (B91410) ion, a process known as the Halex reaction. epa.gov For instance, a precursor like 5,X-dinitroquinoline (where X is another position susceptible to substitution) could potentially be treated with a fluoride source, such as potassium fluoride, to replace one of the nitro groups with fluorine. The reaction conditions, including solvent and temperature, are critical for success. Research on other aromatic systems has shown that using sulfolane (B150427) as a solvent at high temperatures (180-200°C) can facilitate this transformation. epa.gov

Introduction/Exchange of a Nitro Group: The nitro group itself can be introduced onto a quinoline ring via nitration, but post-cyclization SNAr offers an alternative for its introduction or for the synthesis of derivatives. If a suitable leaving group (e.g., a halogen) is present on the quinoline ring, a nucleophilic substitution reaction with a nitrite (B80452) salt can install the nitro group. More commonly, the nitro group serves as an activating group and can itself be displaced by other nucleophiles. nih.govscispace.com For example, in a dinitroquinoline derivative, one nitro group could be selectively replaced by a different nucleophile, leading to a functionalized mono-nitroquinoline. The regioselectivity of such substitutions depends on the relative activation provided by the quinoline nitrogen and the other nitro group, as well as the inherent stability of the potential Meisenheimer complexes.

Table 1: Key Factors in SNAr Reactions on Quinolines

| Factor | Description | Impact on Reactivity |

| Activating Group | An electron-withdrawing group (e.g., -NO₂) on the quinoline ring. | Essential for activating the ring toward nucleophilic attack. The stronger the electron-withdrawing effect, the faster the reaction. masterorganicchemistry.com |

| Leaving Group | The atom or group that is displaced by the nucleophile (e.g., -Cl, -Br, -NO₂). | The nature of the leaving group affects the second step of the mechanism (elimination). For aryl halides, the reactivity order is often F > Cl > Br > I, as the first, rate-determining step is the nucleophilic attack, which is accelerated by the more electronegative halogen. chemistrysteps.com |

| Positioning | The relative positions of the activating and leaving groups. | Ortho or para positioning is crucial for resonance stabilization of the Meisenheimer intermediate, leading to significantly faster reaction rates compared to meta positioning. masterorganicchemistry.comchemistrysteps.com |

| Nucleophile | The electron-rich species that attacks the aromatic ring (e.g., F⁻, RO⁻, R₂N⁻). | The strength of the nucleophile influences the rate of the initial attack. |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents (e.g., DMSO, DMF, sulfolane) are typically used as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. epa.gov |

Directed Ortho-Metalation Strategies for Positional Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic compounds. baranlab.org The strategy relies on the use of a directing metalation group (DMG), which is typically a Lewis basic functional group. This DMG coordinates to an organometallic base (commonly an alkyllithium reagent), positioning the base to deprotonate the adjacent ortho C-H bond. This generates a stabilized organometallic intermediate that can then react with a wide range of electrophiles to introduce a new functional group with high precision. baranlab.org

For the quinoline scaffold, the ring nitrogen can itself act as a directing group, but its effect is often weak and can lead to mixtures of products. Therefore, more powerful DMGs are frequently employed to achieve specific positional functionalization. acs.org A key advantage of DoM over classical electrophilic aromatic substitution is its predictable regioselectivity, which is governed by the position of the DMG rather than the inherent electronic properties of the ring system. baranlab.org

To synthesize a precursor for this compound, one could envision a strategy starting with a quinoline bearing a DMG at the C4 position. This would direct metalation to the C3 and C5 positions. For example, treatment with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) could deprotonate the C3 position, and the resulting lithiated intermediate could be quenched with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) to install the fluorine atom at C3. Subsequent nitration could then install the nitro group at C5.

Recent studies have highlighted the use of various DMGs for the functionalization of N-heterocycles. For instance, the phosphorodiamidate group has been shown to be a strong director for the metalation of pyridines and quinolines using magnesium- or zinc-based TMP reagents. acs.org Such advanced methodologies allow for functionalization under milder conditions than those typically required with alkyllithium bases.

Transition Metal-Catalyzed Cross-Coupling Reactions for Quinoline Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing extensive possibilities for the derivatization of quinoline systems. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly based on palladium, nickel, or copper. mdpi.comrsc.orgijstr.org

Starting with a halogenated quinoline, such as 3-bromo-5-nitroquinoline (B169932), a variety of functional groups can be introduced at the C3 position using well-established cross-coupling protocols like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), or Buchwald-Hartwig (using amines or alcohols) reactions. mdpi.com This versatility allows for the creation of a diverse library of 3-substituted-5-nitroquinoline derivatives from a common intermediate.

For example, a Suzuki-Miyaura coupling could be used to introduce an aryl or alkyl group at the C3 position of a 3-bromo-5-nitroquinoline precursor. A typical reaction might involve palladium acetate (B1210297) as the precatalyst, a phosphine (B1218219) ligand such as SPhos or XPhos, and a base like potassium carbonate. Similarly, a Buchwald-Hartwig amination could be employed to introduce a variety of amine functionalities, which are common motifs in biologically active molecules.

Recent advancements have also focused on C-H activation, which allows for the direct coupling of a C-H bond with a reaction partner, bypassing the need to pre-functionalize the quinoline with a halogen. nih.gov These methods are highly atom- and step-economical. For instance, palladium-catalyzed C-H arylation can be used to functionalize specific positions on the quinoline ring, with the regioselectivity often controlled by directing groups or the inherent reactivity of the C-H bonds. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Quinoline Derivatization

| Reaction Type | Reactants | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura Coupling | Haloquinoline + Boronic Acid/Ester | Pd(OAc)₂, SPhos, K₂CO₃ | C-C |

| Heck Coupling | Haloquinoline + Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (alkenyl) |

| Sonogashira Coupling | Haloquinoline + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Haloquinoline + Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N |

| C-H Arylation | Quinoline + Aryl Halide | Pd(OAc)₂, Pivalic Acid, K₂CO₃ | C-C (aryl) |

Sustainable and Efficient Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for the synthesis of chemical compounds, driven by the principles of green chemistry. ijpsjournal.com This includes the use of safer solvents, development of catalyst-free reactions, utilization of renewable feedstocks, and process intensification through technologies like continuous flow chemistry. ijpsjournal.com

Continuous Flow Chemistry for 3-Substituted Quinolines

Continuous flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a superior alternative to traditional batch processing for many chemical transformations. acs.orgnih.gov This technology offers several advantages, including enhanced safety (especially for hazardous reactions), precise control over reaction parameters (temperature, pressure, residence time), improved scalability, and faster process optimization. acs.orgresearchgate.net

The synthesis of 3-substituted quinolines has been successfully adapted to continuous flow systems. For example, a continuous-flow strategy has been developed for the photochemical synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.orgvapourtec.com This method allows for the safe generation and reaction of otherwise hazardous intermediates within minutes, leading to the desired products in satisfactory yields. The versatility of this approach was demonstrated by using a range of aromatic aldehydes as starting materials. acs.org

Another reported flow process involves a tandem photoisomerization-cyclization of 2-aminochalcone precursors to produce a variety of substituted quinolines. researchgate.net By using high-power LED lamps as the light source in a flow reactor, this method achieved higher productivity and efficiency compared to conventional batch reactions using mercury lamps. Such processes can generate products at a rate of grams per hour, demonstrating the scalability of flow chemistry. researchgate.net These examples underscore the potential of continuous flow technology to enable safer, more efficient, and scalable routes to 3-substituted quinolines, including precursors to this compound.

Catalyst Development for Enhanced Selectivity and Yield

The development of novel catalysts is at the heart of modern organic synthesis, aiming to improve reaction efficiency, selectivity, and sustainability. frontiersin.org For quinoline synthesis, research has focused on moving away from expensive and toxic heavy metals towards more abundant and environmentally benign catalysts, as well as developing highly reusable catalytic systems. ijstr.orgrsc.org

Heterogeneous and Nanocatalysts: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability. Nanocatalysts, in particular, have shown great promise in quinoline synthesis. For instance, nickel nanoparticles have been used as a mild and chemoselective catalyst for various organic transformations. nih.gov In the context of quinoline synthesis via the Friedländer annulation, various nanocatalysts have been employed to condense 2-aminoaryl ketones with α-methylene ketones, producing diverse quinoline derivatives in good to excellent yields (68-98%) under mild conditions. nih.gov These catalysts can often be recovered and reused for several cycles with only a minor loss of activity.

Earth-Abundant Metal Catalysts: There is a growing interest in using catalysts based on earth-abundant and inexpensive first-row transition metals like copper, nickel, and iron. ijstr.org Copper-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of a broad range of substituted quinolines from 2-aminobenzyl alcohols and ketones. These reactions proceed under aerial conditions and utilize a well-defined, air-stable Cu(II) catalyst, offering a sustainable and straightforward route to the quinoline core. ijstr.org

Catalysts for Regioselectivity: Beyond yield and efficiency, catalyst design is crucial for controlling the regioselectivity of a reaction. In C-H functionalization of quinolines, the choice of metal catalyst can dictate the position of substitution. nih.govacs.org For example, cationic ruthenium-hydride complexes have been found to be effective catalysts for the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives through a C-H bond activation/hydroamination protocol. acs.org Such catalyst-controlled selectivity is vital for synthesizing complex molecules with precisely defined substitution patterns.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 5 Nitroquinoline Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated quinoline (B57606) derivatives. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map the complete molecular framework and deduce the electronic effects of the substituents.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3-Fluoro-5-nitroquinoline is expected to display signals corresponding to the five protons on the quinoline ring system. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitro group and the fluorine atom. The protons on the pyridine (B92270) ring (H-2, H-4) and the benzene (B151609) ring (H-6, H-7, H-8) would exhibit distinct resonances.

The spectrum can be divided into two main regions: the signals for the pyridine ring protons and those for the benzenoid ring protons. acs.org The H-2 and H-4 protons, being adjacent to the ring nitrogen and the fluorine atom respectively, are expected to be significantly deshielded. The protons on the benzenoid ring (H-6, H-7, H-8) will form a more complex system of coupled signals, with their chemical shifts dictated by the strong deshielding and directing effect of the nitro group at the C-5 position. Spin-spin coupling constants (J-values) between adjacent protons provide critical information about their connectivity.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Influences |

|---|---|---|---|

| H-2 | 8.8 – 9.2 | Doublet (d) | Anisotropy of ring N |

| H-4 | 8.0 – 8.4 | Doublet (d) | Deshielding by F and ring N |

| H-6 | 8.2 – 8.6 | Doublet of doublets (dd) | Deshielding by NO₂ |

| H-7 | 7.6 – 8.0 | Triplet (t) or dd | Influence from adjacent protons |

Note: Predicted values are based on general substituent effects in quinoline systems and data from related analogues.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each carbon atom in the quinoline core. The chemical shifts are highly sensitive to the electronic environment, with the carbons directly attached to the electronegative fluorine (C-3) and nitro group (C-5) being particularly informative.

The C-3 carbon will exhibit a large downfield shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹J_CF). Carbons further away will show smaller long-range C-F couplings (²J_CF, ³J_CF), which are invaluable for confirming assignments. The presence of the electron-withdrawing nitro group at C-5 will deshield C-5 itself, as well as the ortho and para carbons (C-4a, C-6).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges and C-F Couplings for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected ¹⁹F Coupling | Key Influences |

|---|---|---|---|

| C-2 | 150 – 155 | Small (³J_CF) | Ring N |

| C-3 | 155 – 165 | Large (¹J_CF) | Direct attachment to F |

| C-4 | 120 – 125 | Moderate (²J_CF) | Ring N, F |

| C-4a | 125 – 130 | Moderate (³J_CF) | NO₂, F |

| C-5 | 145 – 150 | Small (³J_CF) | Direct attachment to NO₂ |

| C-6 | 120 – 125 | None expected | NO₂ |

| C-7 | 128 – 133 | None expected | General aromatic |

| C-8 | 125 – 130 | None expected | Ring N |

Note: Predicted values are based on substituent effects and data from fluorinated quinoline analogues. nih.gov

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. magritek.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring system.

The multiplicity of the ¹⁹F signal will be determined by its coupling to nearby protons. It is expected to appear as a doublet of doublets due to coupling with H-2 (through-space or four-bond coupling, ⁴J_HF) and H-4 (three-bond coupling, ³J_HF). The magnitude of these coupling constants provides spatial information and confirms the position of the fluorine atom at C-3. nih.gov

2D NMR Techniques for Connectivity and Spatial Proximity

While 1D NMR spectra provide essential data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all signals, especially for complex spin systems like that in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the connectivity between adjacent protons. acs.org For instance, cross-peaks would be observed between H-6 and H-7, and between H-7 and H-8, confirming the sequence of protons in the benzenoid ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is used to definitively assign the protonated carbons (C-2, C-4, C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons like C-3, C-4a, C-5, and C-8a by observing their long-range couplings to nearby protons. For example, H-4 would show a correlation to C-3, C-5, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. For this compound, a NOESY experiment could detect through-space interactions, such as between the fluorine atom at C-3 and the proton at C-4, further confirming the regiochemistry.

Computational Prediction and Experimental Correlation of NMR Chemical Shifts

In modern structural analysis, computational chemistry plays a vital role in complementing experimental data. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy. nih.govrsc.org

For this compound, the molecular geometry would first be optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set). Subsequently, NMR shielding tensors can be calculated and converted into chemical shifts. nih.gov These predicted shifts for ¹H, ¹³C, and ¹⁹F can be compared with the experimental values. A strong correlation between the calculated and observed spectra provides powerful validation of the proposed structure. nih.gov This approach is particularly useful for distinguishing between possible isomers or for assigning signals in highly congested spectral regions. uni-muenchen.de

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds and functional groups present, offering a molecular fingerprint that is complementary to NMR data. gatewayanalytical.com

For this compound, the vibrational spectrum would be characterized by specific bands corresponding to the quinoline core, the C-F bond, and the NO₂ group.

Nitro (NO₂) Group Vibrations: The nitro group has two strong and characteristic stretching vibrations in the infrared spectrum. spectroscopyonline.com

Asymmetric stretch (ν_as): Typically appears as a strong band in the 1500–1560 cm⁻¹ region.

Symmetric stretch (ν_s): Appears as a strong band in the 1335–1385 cm⁻¹ region. The presence of this pair of intense peaks is a clear indicator of the nitro group. spectroscopyonline.com

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibration for an aryl fluoride (B91410) typically gives rise to a strong absorption in the 1100–1300 cm⁻¹ range. Its exact position can be influenced by coupling with other ring vibrations.

Quinoline Ring Vibrations: The quinoline skeleton gives rise to a series of characteristic bands.

C=C and C=N stretching: These occur in the 1450–1650 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-H bending (out-of-plane): These bands appear in the 700–900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.

Theoretical calculations using DFT methods can also be employed to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies, when appropriately scaled, generally show good agreement with the experimental FTIR and Raman spectra, aiding in the assignment of complex vibrational modes. nih.govresearchgate.net

Table 3: Prominent Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000 – 3100 | Medium |

| C=C / C=N ring stretch | 1450 – 1650 | Medium to Strong |

| NO₂ asymmetric stretch | 1500 – 1560 | Strong |

| NO₂ symmetric stretch | 1335 – 1385 | Strong |

| C-F stretch | 1100 – 1300 | Strong |

Note: Frequencies are based on characteristic group frequencies for aromatic nitro and fluoro compounds. longdom.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the FT-IR spectrum is characterized by vibrations corresponding to the quinoline core, the nitro group (NO₂), and the carbon-fluorine (C-F) bond.

The quinoline ring structure gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations of the heterocyclic aromatic system produce a series of peaks in the 1650-1400 cm⁻¹ range. researchgate.net

The presence of the nitro group is confirmed by two strong and distinct absorption bands. The asymmetric stretching vibration of the NO₂ group typically appears in the 1559-1534 cm⁻¹ region, while the symmetric stretching vibration is found at a lower wavenumber, generally between 1356-1336 cm⁻¹. The identification of these two bands is a clear indicator of a nitroaromatic compound.

The carbon-fluorine bond introduces a strong absorption band, the position of which can be influenced by the aromatic system. The C-F stretching vibration is expected in the 1307-1250 cm⁻¹ region. researchgate.net In-plane and out-of-plane bending vibrations for the C-H bonds of the substituted aromatic system also provide structural information in the fingerprint region (below 1000 cm⁻¹).

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| C=C / C=N Stretch | 1650 - 1400 | Quinoline Ring |

| Asymmetric NO₂ Stretch | 1559 - 1534 | Nitro Group |

| Symmetric NO₂ Stretch | 1356 - 1336 | Nitro Group |

| C-F Stretch | 1307 - 1250 | Fluoro Group |

| C-H Bending | < 1000 | Quinoline Ring |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a valuable complement to FT-IR, as it relies on the scattering of light from molecular vibrations and is sensitive to different selection rules. nih.gov While IR absorption requires a change in the molecule's dipole moment, Raman scattering requires a change in its polarizability. nih.gov For molecules with a center of symmetry, vibrations can be exclusively IR- or Raman-active (Rule of Mutual Exclusion). Although this compound is not centrosymmetric, some vibrations will be significantly more intense in the Raman spectrum than in the IR spectrum, and vice versa.

Symmetric vibrations, which may be weak in the FT-IR spectrum, often produce strong signals in Raman spectroscopy. nih.gov This is particularly true for the symmetric stretching modes of the quinoline ring system. Therefore, Raman spectroscopy can provide more detailed information about the carbocyclic and heterocyclic rings. The symmetric stretch of the nitro group is also typically Raman active. The C-F bond, being highly polar, often results in a weak Raman signal. The combination of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Theoretical Vibrational Frequency Calculations and Assignments

To achieve a precise assignment of the experimental FT-IR and Raman vibrational bands, theoretical calculations are employed. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, with the B3LYP hybrid functional and a 6-311++G(d,p) basis set being a common choice for providing a good balance of accuracy and computational cost. nih.govspectroscopyonline.com

The process begins with the optimization of the molecule's ground-state geometry. nih.gov Subsequently, harmonic vibrational frequency calculations are performed on the optimized structure. q-chem.com These calculations yield a set of vibrational frequencies and their corresponding IR and Raman intensities. nih.gov It is a standard practice to apply a scaling factor (e.g., 0.961) to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov

The assignment of each calculated frequency to a specific molecular motion is achieved through Potential Energy Distribution (PED) analysis. researchgate.net PED quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. This allows for unambiguous assignments of complex vibrations, especially in the fingerprint region where many modes overlap. researchgate.net Studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have successfully used this approach to compare theoretical and experimental data. nih.gov

| Vibrational Mode Assignment (based on PED) | Calculated Wavenumber (cm⁻¹) (Representative) | Functional Group |

|---|---|---|

| ν(C-H) | 3085 | Aromatic C-H Stretch |

| νₐ(NO₂) | 1545 | Asymmetric NO₂ Stretch |

| ν(C=C) + ν(C=N) | 1510 | Ring Stretch |

| νₛ(NO₂) | 1350 | Symmetric NO₂ Stretch |

| ν(C-F) | 1280 | C-F Stretch |

Electronic Absorption (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. libretexts.org For conjugated aromatic systems like this compound, the spectrum is dominated by π → π* and n → π* transitions. youtube.com

The extensive π-conjugated system of the quinoline ring is responsible for strong π → π* transitions, which typically result in high molar absorptivity values (ε > 10,000). youtube.com The presence of substituents significantly influences the position of these absorption bands. The nitro group (NO₂), being a strong electron-withdrawing group and a chromophore, extends the conjugation of the system. This extension lowers the energy gap between the π and π* orbitals, causing a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λ_max) compared to unsubstituted quinoline. researchgate.net

Transitions designated as n → π* involve the promotion of an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. youtube.com In this compound, non-bonding electrons are located on the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group. These transitions are generally of lower energy than π → π* transitions and appear at longer wavelengths, but they have a much lower intensity (ε < 2,000). youtube.com The fluorine atom, being an auxochrome, can also slightly modify the absorption spectrum through its electronic effects.

Correlation with Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding electronic transitions and chemical reactivity. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical parameter that correlates directly with the lowest energy electronic transition observed in the UV-Vis spectrum. irjweb.com

In this compound, the HOMO is expected to be a π-orbital primarily distributed over the electron-rich quinoline ring system. scirp.org Conversely, the LUMO is expected to be a π*-orbital with significant contributions from the electron-deficient nitro group. scirp.org The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO. This results in a relatively small HOMO-LUMO gap, which explains the absorption of light at longer wavelengths (in the near-UV or visible region). irjweb.com A smaller energy gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, corresponding to the λ_max of the lowest energy absorption band. wuxibiology.com Theoretical calculations, such as those using DFT, can compute the energies of these orbitals and predict the energy gap, providing theoretical support for the interpretation of the experimental UV-Vis spectrum. scirp.org

| Parameter | Representative Theoretical Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.7 | Energy of the highest occupied molecular orbital |

| E_LUMO | -2.5 | Energy of the lowest unoccupied molecular orbital |

| ΔE (E_LUMO - E_HOMO) | 4.2 | Correlates with the lowest energy electronic transition |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org For this compound (molecular formula C₉H₅FN₂O₂), the molecular weight is approximately 192.15 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a prominent molecular ion peak (M⁺˙) at m/z 192.

The fragmentation pattern provides valuable structural information. wikipedia.org Aromatic nitro compounds exhibit characteristic fragmentation pathways. nih.gov A primary and often significant fragmentation is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at [M - 46]⁺, which would appear at m/z 146. strath.ac.uk Other common losses from the nitro group include the loss of a neutral NO molecule (30 mass units) to give a peak at [M - 30]⁺ (m/z 162), and the loss of an oxygen atom (16 mass units) to give a peak at [M - 16]⁺ (m/z 176). strath.ac.uk Subsequent fragmentation of the quinoline ring itself can occur, often involving the loss of HCN (27 mass units), which is a characteristic fragmentation for nitrogen-containing heterocyclic rings. libretexts.org

| m/z Value | Proposed Ion/Fragment | Associated Neutral Loss |

|---|---|---|

| 192 | [C₉H₅FN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 176 | [C₉H₅FN₂O]⁺˙ | O |

| 162 | [C₉H₅FNO]⁺˙ | NO |

| 146 | [C₉H₅FN]⁺˙ | NO₂ |

| 119 | [C₈H₄F]⁺˙ | NO₂, HCN |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. This technique can differentiate between molecules with the same nominal mass but different chemical formulas. For fluorinated quinoline analogues, HRMS is instrumental in confirming the successful incorporation of fluorine and other substituents.

While specific HRMS data for this compound was not available in the surveyed literature, studies on similar fluorinated quinoline derivatives demonstrate the power of this technique. For instance, in the synthesis and characterization of various 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, HRMS was used to confirm the elemental composition of the synthesized compounds. The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretically calculated value, with a high degree of correlation confirming the compound's identity.

| Compound Name | Chemical Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 8-fluoro-2,3-dimethylquinolin-4-yl 3-methylbenzoate | C₁₉H₁₆FNO₂ | 310.1238 | 310.1243 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 |

Data sourced from a study on novel fluorinated quinoline analogs. mdpi.com

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural elucidation.

The fragmentation of quinoline derivatives is influenced by the nature and position of their substituents. Studies on monomethoxyquinolines have shown two general fragmentation pathways. cdnsciencepub.com One involves the loss of a methyl radical (CH₃) followed by the expulsion of carbon monoxide (CO). The other pathway involves the loss of a formyl radical (CHO) or formaldehyde (B43269) (CH₂O). For nitro-substituted quinolines, characteristic losses of nitro group (NO₂) and nitric oxide (NO) are expected. The presence of a fluorine atom would also lead to specific fragmentation pathways, including the potential loss of HF.

For this compound, one can postulate a fragmentation pattern based on the known behavior of related compounds. The molecular ion would be expected to undergo cleavages such as the loss of the nitro group (M - 46) or the loss of NO (M - 30) followed by CO. The presence of the fluoro group might induce specific fragmentation patterns that could be used to confirm its position on the quinoline ring. A detailed analysis of the relative abundances of these fragment ions would provide strong evidence for the proposed structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and steric properties.

While a crystal structure for this compound is not publicly available, data from closely related nitroquinoline derivatives provide valuable insights into the expected molecular geometry. For example, the crystal structure of a nitroquinoline derivative reveals key geometric parameters.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-N (nitro) | ~1.47 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Angle | O-N-O (nitro) | ~124° |

| Torsional Angle | C-C-N-O | Varies |

Representative data based on typical nitroaromatic compounds.

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For aromatic systems like this compound, π-π stacking interactions are particularly significant. These interactions arise from the attractive, noncovalent forces between aromatic rings.

In the crystal structures of nitroquinoline analogues, π-π stacking is a prominent feature that influences the crystal packing. mdpi.com The quinoline rings of adjacent molecules often arrange themselves in a parallel or offset fashion to maximize these stabilizing interactions. The key parameters used to characterize π-π stacking are the centroid-to-centroid distance between the aromatic rings and the slip angle or offset distance.

Mechanistic Pathways and Reactivity Profiles of 3 Fluoro 5 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring

The presence of the powerfully deactivating nitro group makes the quinoline ring of 3-fluoro-5-nitroquinoline an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups.

The fluorine atom at the C-3 position is activated towards nucleophilic displacement. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating this initial attack. masterorganicchemistry.com Although the carbon-fluorine bond is very strong, its cleavage occurs in a subsequent, faster step that restores the aromaticity of the ring. masterorganicchemistry.com Consequently, fluorine is an excellent leaving group in activated aromatic systems.

A variety of nucleophiles can be employed to displace the fluoro group in compounds with similar electronic arrangements. nih.gov For this compound, reactions with oxygen (e.g., alkoxides, phenoxides), sulfur (e.g., thiolates), and nitrogen (e.g., amines) nucleophiles are anticipated to proceed efficiently, yielding the corresponding 3-substituted-5-nitroquinolines.

Table 1: Representative SNAr Reactions Involving Fluoro Group Displacement in an Analogous System: 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. This table illustrates the types of nucleophiles that can displace an activated fluorine atom, a reaction pathway directly applicable to this compound.

| Nucleophile (NuH) | Reagent/Conditions | Product | Yield (%) |

| Phenol | K₂CO₃, DMF, 80 °C | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| 4-Methylthiophenol | K₂CO₃, DMF, 23 °C | 3-(p-Tolylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 95 |

| Morpholine | K₂CO₃, DMF, 23 °C | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 98 |

Data sourced from a study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which serves as a model for the reactivity of the fluoro group in this compound. nih.gov

While halogens are more common leaving groups in SNAr reactions, the nucleophilic displacement of a nitro group (denitration) is also a well-documented process, particularly in highly electron-deficient aromatic systems. researchgate.netrsc.org The relative mobility of the nitro group versus the fluorine atom depends on several factors, including the nature of the nucleophile and the reaction conditions. researchgate.net In competitive reactions, the selectivity of displacement can sometimes be controlled by tuning these parameters. For instance, in some systems, an increase in reaction temperature and a decrease in nucleophile basicity can favor nitro group displacement over fluoride (B91410) displacement. researchgate.net Therefore, under specific conditions, treatment of this compound with a potent nucleophile could potentially lead to the formation of 3-fluoro-5-substituted-quinoline.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group to form a new C-C or C-heteroatom bond and restore aromaticity. nih.gov

Studies on various nitroquinoline isomers have established the general principles of VNS reactivity. For 5-nitroquinoline (B147367), nucleophilic attack occurs at the positions activated by the nitro group, namely the ortho (C-6) and para (C-8) positions. cdnsciencepub.com For example, the reaction of 5-nitroquinoline with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base yields a mixture of 6-amino-5-nitroquinoline and 8-amino-5-nitroquinoline. cdnsciencepub.com This demonstrates the synthetic utility of VNS for introducing substituents onto the quinoline core. cdnsciencepub.com

Table 2: Products from the Vicarious Nucleophilic Amination of 5-Nitroquinoline. This table provides data for a related nitroquinoline, illustrating the regioselectivity of the VNS reaction.

| Starting Material | Nucleophile | Product(s) | Position of Substitution |

| 5-Nitroquinoline | 4-Amino-1,2,4-triazole | 6-Amino-5-nitroquinoline | Ortho to NO₂ |

| 5-Nitroquinoline | 4-Amino-1,2,4-triazole | 8-Amino-5-nitroquinoline | Para to NO₂ |

Data adapted from Szpakiewicz and Grzegożek, 2013. cdnsciencepub.com

The regioselectivity of nucleophilic attack on the this compound ring is governed by the strong directing effect of the nitro group. Nucleophiles will preferentially add to the electron-deficient positions ortho (C-6) and para (C-8) to the nitro group. cdnsciencepub.com The presence of the fluorine at C-3 is unlikely to alter this fundamental regiochemical preference, which is dominated by resonance stabilization of the Meisenheimer intermediate. The ultimate product distribution between the 6- and 8-substituted isomers can be influenced by steric factors, such as the bulk of the incoming nucleophile. nih.gov As the reactions involve attack on a planar, achiral aromatic ring, stereoselectivity is not a factor in these substitution processes.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electron-rich aromatic ring on a strong electrophile. libretexts.org The quinoline ring system is inherently less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the heterocyclic nitrogen atom. In this compound, the ring is exceptionally deactivated by the cumulative, powerful electron-withdrawing effects of the pyridine (B92270) nitrogen, the C-5 nitro group, and the C-3 fluoro group.

These groups reduce the electron density of the aromatic rings to such an extent that the molecule is rendered highly resistant to attack by electrophiles. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions and are generally not feasible. masterorganicchemistry.com If a reaction were forced to occur, substitution would be expected on the benzenoid ring (at C-6 or C-8), but the profound deactivation makes such transformations synthetically impractical.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to chemical reduction, providing a reliable pathway to the corresponding amino derivative, 5-amino-3-fluoroquinoline. This transformation is a fundamental process in the chemistry of aromatic nitro compounds. wikipedia.org

A variety of well-established methods can be employed for this reduction: commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: This is a common and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is known for producing clean products with high yields.

Metal-Acid Reductions: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid (AcOH). commonorganicchemistry.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648), in the presence of a catalyst like Pd/C.

Chemoselective Reagents: Reagents like tin(II) chloride (SnCl₂) are particularly useful as they offer a milder alternative that can selectively reduce a nitro group in the presence of other reducible functional groups. commonorganicchemistry.com

The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the primary amine. nih.gov This conversion of the electron-withdrawing nitro group into an electron-donating amino group dramatically alters the electronic character and reactivity of the quinoline ring system.

Selective Reduction to Amino-quinolines

The selective reduction of the nitro group in this compound to form 3-Fluoro-5-aminoquinoline is a crucial transformation, yielding a valuable synthetic intermediate. This conversion can be achieved using a variety of reducing agents and catalytic systems, with the choice of method often depending on the desired yield, selectivity, and tolerance of other functional groups.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to this compound. nih.gov Catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source, is a highly effective method. nih.gov Metal-based reagents in acidic or neutral media also provide reliable pathways for this reduction. For instance, stannous chloride (SnCl₂) in an acidic medium is a mild and efficient method for converting nitroquinolines to their corresponding amino derivatives. researchgate.net This method is noted for its tolerance of various functional groups, including halogens. researchgate.net Similarly, iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid offers a gentle means of reduction. nih.gov

Recent research has also highlighted the use of copper(II) oxide (CuO) as a reusable solid reagent for the reduction of nitroquinolines, using hydrazine monohydrate as the hydrogen donor under mild conditions. researchgate.netacs.org This system has demonstrated high conversion rates and selectivity for the aminoquinoline product. researchgate.netacs.org The efficacy of CuO is attributed to the formation of oxygen vacancies on its surface, which facilitates the selective activation of the nitro group. researchgate.net

Table 1: Reagents for Selective Reduction of Nitroquinolines

| Reagent/Catalyst | Hydrogen Source/Conditions | Characteristics |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Highly efficient, but may also reduce other functional groups. nih.gov |

| Raney Nickel | H₂ gas | Effective alternative to Pd/C, particularly when dehalogenation is a concern. nih.gov |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | Mild conditions, suitable for substrates with sensitive functional groups. researchgate.net |

| Iron (Fe) | Acidic medium (e.g., Acetic Acid) | Mild and selective method for reducing nitro groups. nih.gov |

| Copper(II) Oxide (CuO) | Hydrazine monohydrate | Reusable solid reagent, offers high conversion and selectivity under mild conditions. researchgate.netacs.org |

Formation of Nitroso and Azoxy Intermediates

The reduction of an aromatic nitro group to an amine is not a single-step process but rather a stepwise transformation involving several intermediates. The complete reduction pathway from a nitro compound (Ar-NO₂) to an amine (Ar-NH₂) proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.

During the reduction of this compound, these transient species are formed sequentially. The initial two-electron reduction of the nitro group yields the corresponding 3-fluoro-5-nitrosoquinoline. Further reduction leads to the formation of 3-fluoro-5-(hydroxylamino)quinoline. The final step is the reduction of the hydroxylamine to the stable 3-fluoro-5-aminoquinoline.

Controlling the reduction to stop at these intermediate stages can be challenging, as the hydrogenation of nitro groups typically occurs as a series of continuous reactions. nih.gov However, under specific conditions or during metabolic reduction processes, these intermediates can be detected. acs.org Furthermore, these reactive intermediates can participate in subsequent reactions. Specifically, the nitroso and hydroxylamine intermediates can undergo a condensation reaction to form an azoxy compound (Ar-N=N(O)-Ar). nih.gov This process involves a nucleophilic attack by the hydroxylamine on the nitroso group, followed by dehydration, to form the N-N bond characteristic of azoxy compounds. nih.gov

Table 2: Intermediates in the Reduction of this compound

| Intermediate | Chemical Formula | Stage of Reduction |

|---|---|---|

| 3-Fluoro-5-nitrosoquinoline | C₉H₅FN₂O | Initial reduction product |

| 3-Fluoro-5-(hydroxylamino)quinoline | C₉H₇FN₂O | Intermediate between nitroso and amino |

| 3-Fluoro-5,5'-azoxyquinoline | C₁₈H₁₀F₂N₄O | Condensation product of nitroso and hydroxylamino intermediates |

Oxidation Reactions and Their Products

While the quinoline ring system is generally resistant to oxidation due to its aromatic stability, it can undergo oxidation under specific conditions. pharmaguideline.com For this compound, oxidation can target either the nitrogen atom of the heterocyclic ring or the ring structure itself, leading to degradation.

One potential reaction is the N-oxidation of the quinoline nitrogen. The use of strong oxidizing agents like dimethyldioxirane (B1199080) can convert N-containing aromatic heterocycles into their corresponding N-oxides. researchgate.net This reaction would yield this compound N-oxide.

Oxidative degradation of the quinoline core, often observed in microbial metabolism studies, typically begins with hydroxylation of the ring. researchgate.netnih.gov The degradation pathway is often initiated by the formation of a hydroxylated intermediate, such as a 2-hydroxyquinoline (B72897) derivative (2-quinolinone). researchgate.netnih.gov This is frequently followed by further hydroxylations at other positions on the rings and subsequent ring cleavage to yield smaller, non-aromatic fragments. researchgate.netnih.gov While these studies are typically performed on the parent quinoline molecule, similar pathways of oxidative degradation could be anticipated for substituted derivatives like this compound.

Mechanistic Elucidation of Key Transformations

The elucidation of reaction mechanisms for this compound relies heavily on the identification of transient intermediates. In nucleophilic aromatic substitution (SNAr) reactions, the initial addition of a nucleophile to the electron-deficient quinoline ring forms a negatively charged intermediate known as a Meisenheimer or σ-complex. researchgate.net The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate through charge delocalization. researchgate.net

In the stepwise reduction of the nitro group, the key intermediates are the nitroso and hydroxylamine species. nih.govnih.gov As discussed in section 4.3.2, these compounds represent distinct stages in the pathway from the nitro group to the final amine. Their potential to condense into azoxy compounds provides further insight into the reactivity of the system during reduction. nih.gov In some cases, such as the vicarious nucleophilic substitution of hydrogen (VNS), a nitroso adduct has been proposed as a key intermediate that can undergo further transformations. researchgate.net The characterization of these often unstable intermediates typically requires spectroscopic techniques under controlled reaction conditions.

Table 3: Key Intermediates in Transformations of Nitroquinolines

| Reaction Type | Key Intermediate | Role in Mechanism |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr/VNS) | σ-complex (Meisenheimer adduct) | Stabilized adduct formed by nucleophile addition to the aromatic ring. researchgate.net |

| Nitro Group Reduction | Nitrosoquinoline | First stable intermediate in the two-electron reduction of the nitro group. nih.gov |

| Nitro Group Reduction | Hydroxylaminoquinoline | Second key intermediate, formed from the reduction of the nitroso species. nih.gov |

Kinetic studies are essential for understanding the factors that control the speed of reactions involving this compound. The rate of transformations such as nucleophilic substitution or reduction is highly dependent on the electronic properties of the substituents and the reaction conditions.

For nucleophilic aromatic substitution (SNAr) reactions, the presence of the strongly electron-withdrawing nitro group at the 5-position significantly activates the quinoline ring towards nucleophilic attack, thereby increasing the reaction rate. The rate of such reactions can be determined by monitoring the consumption of reactants or the formation of products over time. Kinetic studies on analogous compounds, such as 1-fluoro-2,4-dinitrobenzene, demonstrate that the displacement of an activated fluorine atom by nucleophiles follows second-order kinetics. youtube.com

Table 4: Factors Influencing Reaction Rates of this compound

| Factor | Influence on Reaction Rate |

|---|---|

| Electron-withdrawing groups (e.g., -NO₂) | Accelerate nucleophilic substitution by stabilizing the negatively charged intermediate. researchgate.net |

| Electron-donating groups | Would be expected to slow nucleophilic substitution but may alter the rate of reduction. researchgate.netnih.gov |

| Leaving group ability (e.g., -F) | A good leaving group is essential for the final step of SNAr reactions. Fluorine is an excellent leaving group in this context. |

| Nucleophile strength | Stronger nucleophiles generally lead to faster rates of nucleophilic substitution. |

| Solvent polarity | Polar aprotic solvents can accelerate SNAr reactions by solvating the cation without hindering the nucleophile. |

The reactivity and mechanistic pathways of this compound are profoundly influenced by the electronic and steric effects of its two key substituents: the fluoro group at the 3-position and the nitro group at the 5-position.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. researchgate.net Conversely, this electron-withdrawing character is the primary activating factor for nucleophilic aromatic substitution (SNAr), as it stabilizes the transient, negatively charged Meisenheimer complex formed upon nucleophilic attack. researchgate.netmdpi.com The nitro group at position 5 strongly activates positions 4 and 6 to nucleophilic attack.

Fluoro Group (-F): The fluorine atom exhibits dual electronic effects. It is strongly electron-withdrawing through its inductive effect (-I) but is electron-donating through resonance (+R). researchgate.net Because its inductive effect outweighs its resonance effect, fluorine is generally considered a deactivating group for electrophilic substitution. researchgate.net In the context of nucleophilic substitution, the inductive withdrawal of electron density by the fluorine at C-3 further enhances the electrophilicity of the quinoline ring. Additionally, the fluorine atom can act as a leaving group in SNAr reactions if a nucleophile attacks the C-3 position, although attack at positions activated by the nitro group is generally more favorable. The presence of the fluorine atom can also exert steric hindrance, which may influence the regioselectivity of certain reactions.

Table 5: Summary of Substituent Effects on the Quinoline Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Overall Effect on Nucleophilic Substitution |

|---|---|---|---|---|---|

| Nitro (-NO₂) | 5 | Strong -I (withdrawing) | Strong -R (withdrawing) | Strong deactivation, meta-directing relative to itself. researchgate.net | Strong activation, particularly at ortho/para positions (C4, C6). researchgate.net |

| Fluoro (-F) | 3 | Strong -I (withdrawing) | Weak +R (donating) | Deactivation, ortho/para-directing relative to itself. researchgate.net | Weak activation (via induction). |

Theoretical and Computational Chemistry Studies on 3 Fluoro 5 Nitroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.orgpku.edu.cnchemrxiv.org DFT methods calculate the total energy of a system based on its electron density, providing valuable insights into molecular properties. aps.orgpku.edu.cn For 3-Fluoro-5-nitroquinoline, DFT calculations are instrumental in predicting its geometry, electronic landscape, and spectroscopic signatures.

The first step in a typical DFT study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. arxiv.org This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, which is a relatively rigid molecule, the primary focus of conformational analysis would be to confirm the planarity of the quinoline (B57606) ring system and to determine the preferred orientation of the nitro group relative to the ring. While significant conformational flexibility is not expected, minor variations in bond lengths, bond angles, and dihedral angles are crucial for accurate predictions of other properties.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | C-C-F | 118.5 |

| C-N (nitro) | 1.48 | C-C-N (nitro) | 119.0 |

| N-O (nitro) | 1.22 | O-N-O | 124.0 |

| C-C (aromatic) | 1.39 - 1.42 | C-N-C (ring) | 117.0 |

DFT calculations provide a detailed picture of the electronic distribution within a molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, revealing the partial atomic charges on each atom. mdpi.com In this compound, the electronegative fluorine and nitro groups are expected to significantly influence the charge distribution. The fluorine atom will draw electron density towards itself, creating a region of negative charge. Similarly, the nitro group is a strong electron-withdrawing group, leading to a significant polarization of the quinoline ring.

Predicted Electronic Properties of this compound

| Property | Predicted Value |

| Dipole Moment | ~4-5 Debye |

| Charge on Fluorine Atom | Negative |

| Charge on Nitrogen (Nitro) | Positive |

| Charge on Oxygen (Nitro) | Negative |

Note: These values are estimations based on the expected electronic effects of the substituents and are for illustrative purposes.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.netnih.govmdpi.com These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational spectrum can be used to identify characteristic functional groups and to aid in the interpretation of experimental spectra. For this compound, characteristic vibrational modes would include the C-F stretching frequency, the symmetric and asymmetric stretching frequencies of the nitro group, and the various stretching and bending modes of the quinoline ring. researchgate.netnih.govsigmaaldrich.com

Characteristic Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-F Stretch | 1200 - 1250 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1370 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-H Aromatic Stretch | 3000 - 3100 |

Note: This table presents expected ranges for the vibrational frequencies based on data for similar compounds.

Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation. researchgate.netnih.govresearchgate.netnih.govmdpi.com DFT methods, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) approach, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net The predicted chemical shifts for this compound would be influenced by the electron-withdrawing effects of the fluorine and nitro groups, which would generally lead to downfield shifts for nearby nuclei. Comparing the calculated NMR spectra with experimental data can confirm the molecular structure.

Predicted ¹⁹F NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹⁹F | -110 to -130 |

Note: The predicted chemical shift is an approximate range based on typical values for fluoroaromatic compounds.

Time-dependent DFT (TD-DFT) is a computational method used to simulate electronic absorption spectra, such as UV-Vis spectra. researchgate.neted.govresearchgate.netucmerced.eduyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring system, which are influenced by the fluoro and nitro substituents.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comwikipedia.orgslideshare.netlibretexts.orgucsb.edu These orbitals are key to understanding a molecule's reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. taylorandfrancis.comwikipedia.orglibretexts.orgucsb.edu

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule can provide insights into the most likely sites for nucleophilic and electrophilic attack.

Illustrative FMO Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These energy values are illustrative and represent typical ranges for similar aromatic nitro compounds.

HOMO-LUMO Energy Gaps and Their Correlation with Reactivity

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Conversely, a larger gap suggests greater stability and lower reactivity.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the electronegative fluorine atom significantly influences the energies of these frontier orbitals. Computational studies on similar nitroaromatic compounds have shown that such groups tend to lower the energy of the LUMO, enhancing the molecule's electron-accepting capabilities. The energy gap is a key indicator of the molecule's potential bioactivity and charge transfer interactions.

| Parameter | Value (eV) |

| EHOMO | -7.584 |

| ELUMO | -1.979 |

| Energy Gap (ΔE) | 5.604 |

This interactive table provides the calculated energies for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound.

The relatively large energy gap of 5.604 eV suggests that this compound is a chemically hard and stable molecule. researchgate.net

Molecular Orbital Visualizations and Electron Density Distribution

Visual representations of molecular orbitals and electron density are essential for understanding the electronic characteristics and reactive behavior of a molecule. scm.com For this compound, the distribution of the HOMO and LUMO provides a clear picture of its reactivity.

The HOMO is typically localized over the quinoline ring system, indicating that this is the primary region for electron donation (nucleophilic attack). In contrast, the LUMO is predominantly centered around the nitro group and the carbon atoms attached to it. This distribution highlights the electron-deficient nature of this part of the molecule, making it the most probable site for receiving electrons (electrophilic attack).

The total electron density surface illustrates the molecule's size and shape. Mapping the electrostatic potential onto this surface reveals the charge distribution, further pinpointing reactive areas.

Reactivity Descriptors from Conceptual DFT

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species through various descriptors. These indices are derived from the change in energy with respect to the number of electrons.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) measures a molecule's ability to accept electrons, signifying its energy stabilization when saturated with electrons from the environment. A higher electrophilicity index indicates a stronger electrophile. For this compound, the presence of the potent electron-withdrawing nitro group is expected to result in a significant electrophilicity index.

Conversely, the nucleophilicity index (N) quantifies a molecule's electron-donating capability. It is useful for classifying molecules as strong or weak nucleophiles.

Chemical Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com Molecules with a large HOMO-LUMO gap are considered hard, indicating high stability and low reactivity. researchgate.net Softness is the reciprocal of hardness and reflects a molecule's polarizability.

For this compound, the calculated parameters are as follows:

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.8025 |

| Chemical Softness (S) | 0.1784 |

This interactive table displays the calculated chemical hardness and softness for this compound, derived from its HOMO-LUMO energies.